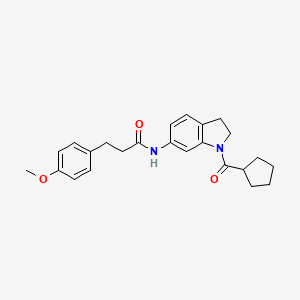

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-29-21-11-6-17(7-12-21)8-13-23(27)25-20-10-9-18-14-15-26(22(18)16-20)24(28)19-4-2-3-5-19/h6-7,9-12,16,19H,2-5,8,13-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHPXIPUSKXGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Indoline Ring: The indoline ring can be synthesized through a cyclization reaction of an appropriate precursor.

Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group can be introduced via an acylation reaction using cyclopentanecarbonyl chloride and a suitable base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity and could be studied for its effects on cellular processes.

Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.

Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide would depend on its specific interactions with molecular targets. These could include:

Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a biological response.

Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound may influence signal transduction pathways, altering cellular behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Propanamide Backbones

A. Carbon-11-Labeled Propanamide Derivatives (e.g., ) A structurally related compound, (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide, shares the propanamide backbone and 4-methoxyphenyl group. Key differences include:

- Core Structure : The indoline in the target compound replaces the indole moiety in the carbon-11 analogue. Indoline’s saturated ring may reduce π-π stacking interactions but improve metabolic stability.

- Substituents : The cyclopentanecarbonyl group in the target compound replaces the 5-methoxypyridin-2-yl-cyclohexylmethyl group. This substitution likely alters lipophilicity (logP) and blood-brain barrier permeability, critical for neuroinflammation imaging applications .

| Parameter | Target Compound | Carbon-11 Analogue |

|---|---|---|

| Core Structure | Indoline (saturated) | Indole (aromatic) |

| Lipophilicity (Predicted) | Higher (cyclopentane group) | Moderate (pyridine group) |

| Bioactivity Context | Potential CNS targeting | Neuroinflammation imaging |

B. Pesticide-Propanamide Derivatives (e.g., )

Propanil (N-(3,4-dichlorophenyl)propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) are propanamide-based agrochemicals. Unlike the target compound:

- Substituents : Propanil uses a dichlorophenyl group, increasing electrophilicity and reactivity, whereas the 4-methoxyphenyl group in the target compound is electron-rich, favoring different binding interactions.

- Applications : Propanamides in pesticides prioritize plant enzyme inhibition (e.g., acetolactate synthase), while the target compound’s indoline and cyclopentane groups suggest human receptor modulation (e.g., formyl peptide receptors) .

Cyclopentane-Containing Analogues (e.g., )

The patent compound [(2S,3R)-N-[(2S)-3-(cyclopent-1-en-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-propanamide] shares the cyclopentane and 4-methoxyphenyl motifs. Differences include:

- Synthesis : The patent compound’s preparation involves multi-step epoxidation and hydroxylation, whereas the target compound’s cyclopentanecarbonyl group may be introduced via acylation, improving scalability .

Indoline/Phthalimide Derivatives (e.g., )

Contrasts include:

- Bioactivity : Phthalimides are associated with kinase inhibition or polymer synthesis, whereas the target compound’s indoline-propanamide hybrid suggests receptor agonism/antagonism.

Key Research Findings and Implications

- Receptor Targeting : The 4-methoxyphenyl and cyclopentanecarbonyl groups may synergize to enhance binding to formyl peptide receptors (FPRs), implicated in inflammation and cancer .

- Metabolic Stability : The saturated indoline and cyclopentane groups likely reduce oxidative metabolism compared to aromatic analogues, as seen in carbon-11 compounds with shorter half-lives .

- Synthetic Feasibility : The absence of stereocenters (vs. ’s compound) simplifies manufacturing, though purity challenges for indoline derivatives remain .

Notes

- The target compound’s unique indoline-cyclopentane-propanamide architecture distinguishes it from agrochemicals () and imaging agents ().

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features an indoline core substituted with a cyclopentanecarbonyl group and a 4-methoxyphenyl propanamide moiety. Its molecular formula is with a molecular weight of approximately 378.5 g/mol .

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of the cyclopentanecarbonyl group is particularly significant, as it may influence the compound's interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(4-methoxyphenyl)propanamide |

| Molecular Formula | |

| Molecular Weight | 378.5 g/mol |

| CAS Number | 1058428-44-6 |

Preliminary Studies

Initial investigations into the biological activity of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide have suggested several potential therapeutic applications, including:

- Anticancer Activity : Preliminary assays indicate that this compound may inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : There is evidence suggesting that it modulates inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, indicating potential use as an antimicrobial agent.

The exact mechanism of action remains under investigation, but it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction might modulate their activity, leading to observed biological effects.

Case Studies and Research Findings

Several studies have focused on similar compounds within the same structural family, providing insight into their biological activities:

- Anticancer Studies : A study demonstrated that related indoline derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a potential pathway for N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide .

- Inflammation Modulation : Research indicated that certain indoline compounds could suppress pro-inflammatory cytokines in vitro, hinting at a similar effect for this compound .

- Antimicrobial Activity : A comparative analysis revealed that indoline derivatives showed varying degrees of antibacterial activity, which may be extrapolated to predict the efficacy of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide against microbial pathogens .

Comparative Analysis

To further understand the uniqueness and potential applications of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-fluoro-4-methoxybenzenesulfonamide | 1021210-30-9 | Indoline core with cyclopentanecarbonyl | Contains a sulfonamide group enhancing solubility |

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-2-(4-methoxyphenyl)acetamide | 1021221-04-4 | Indoline core with thiophene substitution | Incorporates thiophene moiety affecting bioactivity |

These comparisons highlight the distinctiveness of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide in terms of its specific functional groups and potential therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(1-(cyclopentanecarbonyl)indolin-6-yl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Cyclopentanecarbonylation : Introducing the cyclopentane moiety via acyl chloride or mixed anhydride coupling under basic conditions (e.g., DIPEA in DCM) .

- Amide Bond Formation : Coupling the indoline intermediate with 3-(4-methoxyphenyl)propanoyl chloride using HATU or EDCI as coupling agents .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the final product.

- Key Considerations : Reaction temperature (0–25°C), solvent polarity (DMF or THF), and catalyst selection (e.g., DMAP for acylations) influence yields .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- NMR Spectroscopy : and NMR identify proton environments (e.g., methoxy singlet at δ~3.8 ppm) and carbon backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak) .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm) .

- X-ray Crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding patterns .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents .

- Storage : In a desiccator at 2–8°C, away from light and moisture.

- Waste Disposal : Neutralize acidic/basic residues before disposal in approved containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer : Systematic optimization involves:

- Design of Experiments (DoE) : Varying temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal parameters .

- Kinetic Studies : Monitoring reaction progress via TLC or HPLC to determine rate-limiting steps .

- Catalyst Screening : Testing alternatives like Pd(OAc) for coupling steps or enzyme-mediated acylations .

- Example : A 15% yield increase was achieved by switching from EDCI to HATU in amide bond formation .

Q. How do structural modifications influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:

- Substituent Effects : Replacing the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) alters receptor binding affinity .

- Scaffold Hybridization : Combining indoline with pyridine or thiazole rings enhances metabolic stability (e.g., t increased from 2.1 to 4.7 hours in vitro) .

- Case Study : A derivative with a trifluoromethylpyridin-2-yl thioether showed 3-fold higher AChE inhibition (IC = 0.8 µM vs. 2.4 µM for parent compound) .

Q. How should researchers resolve contradictions in biological data across studies?

- Methodological Answer :

- Assay Validation : Ensure consistency in assay protocols (e.g., ATP levels in cell viability assays) .

- Orthogonal Testing : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and CNS penetration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.